Ethyl 4-bromo-5-chloro-2-fluorobenzoate
Description
Ethyl 4-bromo-5-chloro-2-fluorobenzoate (CID 81445585) is a halogenated aromatic ester with the molecular formula C₉H₇BrClFO₂. Its structure features a benzoate core substituted with bromine at position 4, chlorine at position 5, and fluorine at position 2, with an ethyl ester group at the carboxylate position. Key identifiers include:
- SMILES: CCOC(=O)C₁=CC(=C(C=C₁F)Br)Cl
- InChIKey: UUPTUDXKEGHBEZ-UHFFFAOYSA-N
- Predicted Collision Cross Section (CCS): Ranges from 148.1 to 153.3 Ų depending on the adduct (e.g., [M+H]⁺: 149.0 Ų) .
No experimental literature or patent data are currently available for this compound, necessitating reliance on computational predictions for physicochemical properties.
Properties
IUPAC Name |
ethyl 4-bromo-5-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPTUDXKEGHBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-chloro-2-fluorobenzoate typically involves the esterification of 4-bromo-5-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major products are 4-bromo-5-chloro-2-fluorobenzoic acid and ethanol.
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate in Organic Synthesis
Ethyl 4-bromo-5-chloro-2-fluorobenzoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique halogenated structure allows for versatile reactivity, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and fluorine atoms enhances its electrophilic character, facilitating nucleophilic substitution reactions that are essential in building more complex structures .
1.2 Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of bioactive molecules, particularly those aimed at targeting specific biological pathways. For instance, its derivatives have been investigated for their potential as inhibitors in cancer therapy and other diseases due to their ability to interact with biological targets like enzymes and receptors .
Biological Studies
2.1 Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The halogen substituents can significantly affect the compound's binding affinity to microbial targets, suggesting its potential utility in developing new antimicrobial agents .
2.2 Anticancer Activity
Studies have shown that halogenated benzoates can influence cell growth and proliferation, making them candidates for anticancer drug development. This compound has been explored for its role in biochemical assays aimed at understanding its interactions with cancerous cells .
Industrial Applications
3.1 Pesticide Development
The compound's fluorinated nature enhances lipid solubility and metabolic stability, making it suitable for use in pesticide formulations. Its derivatives are being researched for efficacy against various pests while minimizing environmental impact .
3.2 Material Science
In material science, this compound is explored for its potential use as a precursor in the synthesis of novel materials with specific electronic or optical properties due to its unique electronic structure .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-chloro-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Ester Group Variation: Ethyl vs. Methyl Derivatives
Methyl 4-bromo-5-chloro-2-fluorobenzoate () shares the same substitution pattern on the aromatic ring but replaces the ethyl ester with a methyl group. Key differences include:
| Property | This compound | Mthis compound |
|---|---|---|
| Molecular Formula | C₉H₇BrClFO₂ | C₈H₅BrClFO₂ |
| Molar Mass (g/mol) | 303.51 | 289.48 |
| CCS ([M+H]⁺) | 149.0 Ų | 144.4 Ų |
| CCS ([M+Na]⁺) | 153.1 Ų | 148.7 Ų |
The ethyl group increases molecular weight by 14.03 g/mol and results in a ~3–5% larger CCS, reflecting greater steric bulk and conformational flexibility . This difference may influence chromatographic retention times or interaction with biological targets.
Positional Isomerism: Halogen Substitution Patterns
Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9, ) is a positional isomer with bromine at position 5, chlorine at position 2, and fluorine at position 3. Despite sharing the molecular formula C₉H₇BrClFO₂ , the altered substitution pattern leads to distinct properties:
| Property | This compound | Ethyl 5-bromo-2-chloro-4-fluorobenzoate |
|---|---|---|
| Substituent Positions | Br (4), Cl (5), F (2) | Br (5), Cl (2), F (4) |
| Molar Mass (g/mol) | 303.51 | 281.51* |
*Note: The molar mass listed in (281.51 g/mol) conflicts with the formula C₉H₇BrClFO₂, which should be ~303.51 g/mol.
Positional isomerism alters dipole moments and electronic distribution, which could affect solubility, melting points, and reactivity. For example, fluorine at position 4 (meta to the ester) in the isomer may reduce steric hindrance compared to fluorine at position 2 (ortho) in the parent compound.
Functional Group Modifications: Amino-Substituted Analogs
Ethyl-5-amino-2-chloro-4-fluorobenzoate () replaces the bromine at position 5 with an amino group (-NH₂). This modification:
- May increase susceptibility to oxidative degradation compared to halogenated analogs.
No CCS or experimental data are available for this derivative, limiting direct comparisons.
Biological Activity
Ethyl 4-bromo-5-chloro-2-fluorobenzoate is an organic compound that has garnered attention in various fields of research due to its unique halogenated structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈BrClF O₂. The presence of bromine, chlorine, and fluorine substituents on the aromatic ring significantly influences its chemical reactivity and biological properties. The halogenated structure allows for diverse interactions with biological targets, including enzymes and receptors.
The mechanism of action for this compound varies depending on its application:
- Enzyme Interaction : It may act as a substrate or inhibitor for certain enzymes, affecting their activity by interacting with the active site. The halogen atoms can modulate binding affinities and reactivity towards molecular targets.
- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme-catalyzed reactions and molecular interactions .
Antimicrobial Properties
Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. This compound's halogen substituents can enhance or inhibit interactions with enzymes or receptors, influencing its antimicrobial efficacy. Initial studies suggest potential effectiveness against various bacterial strains.
Anticancer Potential
The compound's unique structure also makes it a candidate for anticancer research. Studies on related compounds have shown that they can influence cancer cell growth through various mechanisms, including apoptosis induction and inhibition of proliferation pathways .
Case Studies and Research Findings
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Intermediate in Organic Synthesis : It is used as a building block in the synthesis of more complex organic molecules and agrochemicals.
- Biological Studies : The compound is employed to investigate enzyme-catalyzed reactions and as a chemical probe in biochemical assays.
- Drug Discovery : Its potential applications extend to drug development, particularly in designing new pharmaceuticals targeting specific biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
